ethyl 2-(3-hydroxypropoxy)acetate
Overview
Description
Ethyl 2-(3-hydroxypropoxy)acetate is an organic compound with the molecular formula C7H14O4. It is an ester formed from the reaction of ethyl acetate and 3-hydroxypropyl alcohol. This compound is known for its versatile properties and finds applications in various fields, including pharmaceuticals, cosmetics, and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(3-hydroxypropoxy)acetate can be synthesized through the esterification reaction between ethyl acetate and 3-hydroxypropyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and efficiency. Industrial production may also involve the use of continuous reactors and advanced purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-hydroxypropoxy)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of different esters or amides depending on the nucleophile used
Scientific Research Applications
Ethyl 2-(3-hydroxypropoxy)acetate is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the formulation of pharmaceuticals and drug delivery systems.
Industry: Acts as an additive in cosmetics and polymers to improve product quality and efficiency
Mechanism of Action
The mechanism of action of ethyl 2-(3-hydroxypropoxy)acetate involves its interaction with various molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release active compounds that exert specific biological effects .
Comparison with Similar Compounds
Ethyl 2-(3-hydroxypropoxy)acetate can be compared with other similar esters, such as:
Ethyl acetate: A simpler ester with a similar structure but lacks the hydroxyl group.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Propyl 2-(3-hydroxypropoxy)acetate: Similar structure but with a propyl group instead of an ethyl group.
The presence of the hydroxyl group in this compound makes it more versatile and reactive compared to simpler esters like ethyl acetate .
Properties
IUPAC Name |
ethyl 2-(3-hydroxypropoxy)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c1-2-11-7(9)6-10-5-3-4-8/h8H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTCKWCAJKCYRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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